Cas no 63304-82-5 (Methyl 2-(3-amino-4-methoxyphenyl)acetate)
Methyl 2-(3-amino-4-methoxyphenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(3-amino-4-methoxyphenyl)acetate
- Benzeneacetic acid, 3-amino-4-methoxy-, methyl ester
- (3-amino-4-methoxy-phenyl)-acetic acid methyl ester
- (3-Amino-4-methoxy-phenyl)-essigsaeure-methylester
- BD-0715
- methylaminomethoxyphenylacetate
- Methyl (3-amino-4-methoxyphenyl)acetate
- A834320
- SCHEMBL7247237
- FT-0680777
- Benzeneacetic acid,3-amino-4-methoxy-,methyl ester
- methyl 2-(3-azanyl-4-methoxy-phenyl)ethanoate
- J-521823
- MFCD12025417
- 63304-82-5
- AKOS005071850
- CS-0364464
- methyl2-(3-amino-4-methoxyphenyl)acetate
- DTXSID80629359
- 2-(3-amino-4-methoxyphenyl)acetic acid methyl ester
-
- MDL: MFCD12025417
- Inchi: 1S/C10H13NO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6,11H2,1-2H3
- InChI Key: IBWJSXYAZPBWQV-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1N)CC(=O)OC
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 61.6A^2
Experimental Properties
- Density: 1.158±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 140°/0.3mm
- Solubility: Slightly soluble (3.9 g/l) (25 º C),
- PSA: 61.55000
- LogP: 1.57410
Methyl 2-(3-amino-4-methoxyphenyl)acetate Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A019121006-1g |
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63304-82-5 | 95% | 1g |
400.00 USD | 2021-06-16 | |
| abcr | AB269251-500 mg |
Methyl 2-(3-amino-4-methoxyphenyl)acetate, 95%; . |
63304-82-5 | 95% | 500mg |
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| abcr | AB269251-1 g |
Methyl 2-(3-amino-4-methoxyphenyl)acetate, 95%; . |
63304-82-5 | 95% | 1g |
€478.80 | 2023-04-26 | |
| abcr | AB269251-500mg |
Methyl 2-(3-amino-4-methoxyphenyl)acetate, 95%; . |
63304-82-5 | 95% | 500mg |
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| abcr | AB269251-1g |
Methyl 2-(3-amino-4-methoxyphenyl)acetate, 95%; . |
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| Chemenu | CM123417-1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435134-1g |
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63304-82-5 | 95+% | 1g |
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| Ambeed | A141505-1g |
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| Crysdot LLC | CD12049847-1g |
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| A2B Chem LLC | AG71542-1mg |
Methyl 2-(3-amino-4-methoxyphenyl)acetate |
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Methyl 2-(3-amino-4-methoxyphenyl)acetate Suppliers
Methyl 2-(3-amino-4-methoxyphenyl)acetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Methyl 2-(3-amino-4-methoxyphenyl)acetate
Methyl 2-(3-amino-4-methoxyphenyl)acetate (CAS No. 63304-82-5): A Comprehensive Overview
Methyl 2-(3-amino-4-methoxyphenyl)acetate, identified by its Chemical Abstracts Service registry number CAS No. 63304-82-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This ester derivative, featuring a phenyl ring substituted with both amino and methoxy functional groups, has garnered attention due to its potential biological activities and structural versatility. The compound's unique chemical profile makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of drug discovery and molecular pharmacology.
The molecular structure of Methyl 2-(3-amino-4-methoxyphenyl)acetate consists of a central phenyl ring connected to an acetic acid methyl ester moiety, with an amino group at the 3-position and a methoxy group at the 4-position. This arrangement confers upon the molecule a balance of hydrophilic and lipophilic properties, which is often crucial for effective membrane permeability and target binding affinity. The presence of both amino and methoxy groups also provides multiple sites for chemical modification, enabling researchers to fine-tune its pharmacological properties.
In recent years, Methyl 2-(3-amino-4-methoxyphenyl)acetate has been studied for its potential applications in various therapeutic areas. One notable area of research involves its role as a precursor in the synthesis of more complex pharmacophores. The compound's aromatic ring system, combined with the polar functional groups, makes it a versatile building block for designing molecules that can interact with biological targets such as enzymes and receptors. This has led to investigations into its potential as an intermediate in the development of drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.
Recent studies have highlighted the compound's relevance in the context of natural product-inspired drug design. Researchers have explored its derivatives as potential inhibitors of enzymes involved in cancer metabolism. The amino and methoxy substituents on the phenyl ring are particularly significant, as they can modulate the electronic properties of the aromatic system, influencing both binding affinity and metabolic stability. These findings align with broader trends in medicinal chemistry where structurally diverse derivatives are screened for their biological efficacy.
The synthesis of Methyl 2-(3-amino-4-methoxyphenyl)acetate typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the amino group at the 3-position can be achieved through reductive amination or nucleophilic substitution reactions, while the methoxy group at the 4-position is often incorporated via methylation or etherification processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to enhance yield and purity. These synthetic strategies underscore the compound's importance as a synthetic intermediate in pharmaceutical research.
From a computational chemistry perspective, Methyl 2-(3-amino-4-methoxyphenyl)acetate has been subjected to detailed molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into how modifications to its structure can enhance binding affinity and selectivity. For instance, computational analysis has suggested that small changes in the orientation or electronic distribution around the phenyl ring can significantly impact its ability to bind to specific protein targets. Such findings are crucial for guiding experimental efforts in drug development.
The compound's potential extends beyond traditional small-molecule drug applications. It has been explored as a component in combinatorial libraries used for high-throughput screening (HTS) campaigns. In HTS, large collections of diverse compounds are rapidly tested against biological targets to identify lead candidates for further development. Methyl 2-(3-amino-4-methoxyphenyl)acetate's structural features make it well-suited for generating libraries with varied chemical profiles, thereby increasing the likelihood of discovering novel bioactive molecules.
In conclusion, Methyl 2-(3-amino-4-methoxyphenyl)acetate (CAS No. 63304-82-5) represents a significant compound in pharmaceutical chemistry with diverse applications ranging from synthetic intermediates to lead compounds in drug discovery. Its unique structural features and potential biological activities make it a compelling subject for further research. As advancements in synthetic methodologies and computational biology continue to evolve, compounds like Methyl 2-(3-amino-4-methoxyphenyl)acetate will remain at the forefront of efforts aimed at developing new therapeutic agents that address unmet medical needs.
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